molecular formula C7H12O4 B024839 (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 107983-40-4

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B024839
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-CRCLSJGQSA-N
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Description

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a cyclic amino acid that has attracted attention in the scientific community due to its potential applications in drug development and biochemical research.

Scientific Research Applications

  • Intermediate for Renin Inhibitory Peptides : It is used as an intermediate in the preparation of renin inhibitory peptides, which have implications in the design of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).

  • Synthon for Pyridomycin Synthesis : The acetonide of this compound is useful as a synthon in the synthesis of pyridomycin, an antibiotic (Kinoshita, Hamazaki, & Awamura, 1978).

  • Chiral Template in Synthesis : It serves as a chiral template for constructing specific chiral centers in complex molecular structures (Beatty, Jennings-White, & Avery, 1991).

  • Chiral Reagent for Separation of Racemic Products : As a chiral reagent, it is excellent for the analytical and efficient separation of racemic products from transformations of chiral carboxylic acids and amino acids (Nagao et al., 1985).

  • Synthesis of Novel Chiral Polydentate Ligands : The compound is utilized in the synthesis of novel chiral polydentate ligands, specifically 1,3-dioxolane-4,5-bis-pyridinecarboxylic esters (Sun Xiao-qiang, 2011).

  • Antimicrobial Activities : Amide derivatives of 1,3-dioxolane have shown antimicrobial activities against different strains of bacteria and fungi, highlighting the compound's potential in the field of antimicrobial research (Begum et al., 2019).

  • Synthesis of Five-Membered 1,3-Dioxolan-4-ones : The compound is involved in the synthesis of five-membered 1,3-dioxolan-4-ones using an oxidative alkene geminal difunctionalization strategy (Balaji & Chandrasekaran, 2019).

  • High-Yield Synthesis of D-ribo-Phytosphingosine : It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in organic chemistry and pharmacology (Lombardo et al., 2006).

properties

IUPAC Name

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGBHQJNORDKW-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 2
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 3
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 4
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 5
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 6
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Citations

For This Compound
2
Citations
DJ Smaltz, AG Myers - The Journal of organic chemistry, 2011 - ACS Publications
An efficient four-step synthetic route to the useful chiral building block (2R,3S)-dihydroxybutyric acid acetonide in >95% ee is detailed. The sequence is readily scaled, requires no …
Number of citations: 9 pubs.acs.org
DJ Smaltz - 2014 - search.proquest.com
The trioxacarcins are structurally complex, highly oxygenated bacterial isolates that potently inhibit the growth of human cancer cells in culture as a consequence of their ability to …
Number of citations: 2 search.proquest.com

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